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Compound of Interest

Compound Name: 6-Methoxy-2-hexanone

Cat. No.: B8764021 Get Quote

This guide provides a detailed analysis of the 13C Nuclear Magnetic Resonance (NMR)

spectrum of 6-Methoxy-2-hexanone. For researchers, scientists, and professionals in drug

development, understanding the structural nuances revealed by 13C NMR is crucial for

compound identification and characterization. This document presents a comparison of the

predicted 13C NMR spectrum of 6-Methoxy-2-hexanone with the experimental spectra of two

analogous compounds: 2-hexanone and 1-methoxyhexane. This comparative approach

facilitates a clearer interpretation of the chemical shifts associated with the ketone and methoxy

functional groups within the target molecule.

Data Presentation: 13C NMR Chemical Shifts
The following table summarizes the predicted 13C NMR chemical shifts for 6-Methoxy-2-
hexanone and the experimental data for the comparative compounds, 2-hexanone and 1-

methoxyhexane. The assignments are based on established chemical shift ranges and the

electronic environments of the carbon atoms.
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Carbon Atom
6-Methoxy-2-
hexanone
(Predicted, ppm)

2-Hexanone
(Experimental,
ppm)

1-Methoxyhexane
(Experimental,
ppm)

C1 29.8 29.8 14.1

C2 209.0 209.0 22.7

C3 43.1 43.1 31.8

C4 20.9 22.4 26.1

C5 29.1 31.4 29.6

C6 72.9 13.9 72.9

C7 (O-CH3) 58.7 - 58.7

Note: Predicted data for 6-Methoxy-2-hexanone was obtained using online NMR prediction

tools. Experimental data for 2-hexanone and 1-methoxyhexane are sourced from publicly

available spectral databases.

Experimental Protocols
A standard protocol for acquiring a 13C NMR spectrum is outlined below. This methodology is

generally applicable for obtaining high-quality spectra of small organic molecules like 6-
Methoxy-2-hexanone.

Objective: To acquire a proton-decoupled 13C NMR spectrum of the analyte.

Materials:

NMR Spectrometer (e.g., 400 MHz or higher)

NMR tube (5 mm)

Deuterated solvent (e.g., Chloroform-d, CDCl3)

Analyte (6-Methoxy-2-hexanone)
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Tetramethylsilane (TMS) as an internal standard (0 ppm)

Procedure:

Sample Preparation: Dissolve approximately 10-50 mg of the analyte in 0.5-0.7 mL of the

deuterated solvent in a clean, dry NMR tube. Add a small drop of TMS to the solution to

serve as an internal reference.

Instrument Setup:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity, optimizing the resolution and lineshape

of the solvent peak.

Acquisition Parameters:

Set the nucleus to 13C.

Use a standard proton-decoupled pulse sequence.

Set the spectral width to cover the expected range of chemical shifts (typically 0-220 ppm

for organic molecules).

The relaxation delay (d1) should be set to an appropriate value (e.g., 2 seconds) to allow

for full relaxation of the carbon nuclei.

The number of scans will depend on the sample concentration; typically, several hundred

to several thousand scans are required to achieve an adequate signal-to-noise ratio.

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase the resulting spectrum to obtain pure absorption peaks.
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Calibrate the chemical shift scale by setting the TMS peak to 0.0 ppm.

Integrate the peaks if quantitative information is desired (though routine 13C NMR is

generally not quantitative).

Mandatory Visualization
The following diagrams illustrate the chemical structure of 6-Methoxy-2-hexanone and the

logical relationship between its carbon atoms and their predicted 13C NMR signals.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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